molecular formula C18H13B B1595790 1-Bromo-2,4-diphenyl-benzene CAS No. 60631-83-6

1-Bromo-2,4-diphenyl-benzene

Cat. No.: B1595790
CAS No.: 60631-83-6
M. Wt: 309.2 g/mol
InChI Key: MMBYRANGXOOPII-UHFFFAOYSA-N
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Description

1-Bromo-2,4-diphenyl-benzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and two phenyl groups at the 1, 2, and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-diphenyl-benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-diphenyl-benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-diphenyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Nucleophilic Substitution: Strong nucleophiles like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Electrophilic Substitution: Products like nitro- or sulfo- derivatives.

    Nucleophilic Substitution: Products like phenols or amines.

    Oxidation: Quinones.

    Reduction: Cyclohexyl derivatives.

Scientific Research Applications

1-Bromo-2,4-diphenyl-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its aromatic structure.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-diphenyl-benzene in chemical reactions involves the interaction of its bromine atom and phenyl groups with various reagents. In electrophilic aromatic substitution, the bromine atom directs incoming electrophiles to the ortho and para positions relative to itself. In nucleophilic aromatic substitution, the electron-withdrawing effect of the bromine atom facilitates the attack of nucleophiles on the aromatic ring .

Comparison with Similar Compounds

    Bromobenzene: Similar structure but with only one bromine atom and no additional phenyl groups.

    1,2,4-Tribromobenzene: Contains three bromine atoms on the benzene ring.

    2,4-Diphenyl-benzene: Lacks the bromine atom but has the same phenyl substitutions.

Properties

IUPAC Name

1-bromo-2,4-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBYRANGXOOPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289713
Record name 4'-bromo-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60631-83-6
Record name NSC63063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-bromo-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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